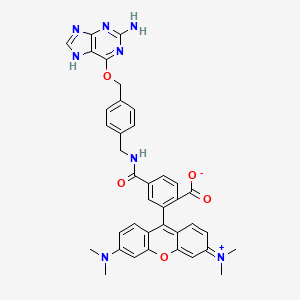
Snap-tmr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SNAP-Cell TMR-Star is a red fluorescent substrate used to label SNAP-tag fusion proteins inside living cells, on cell surfaces, or in vitro. It is a cell-permeable substrate based on the single isomer 6-carboxytetramethylrhodamine. This compound is suitable for standard rhodamine filter sets and has an excitation maximum at 554 nm and an emission maximum at 580 nm .
準備方法
Synthetic Routes and Reaction Conditions
SNAP-Cell TMR-Star is synthesized by derivatizing benzylpurines and benzylchloropyrimidines. The substituted benzyl group of the substrate is covalently attached to the SNAP-tag during the labeling reaction .
Industrial Production Methods
The industrial production of SNAP-Cell TMR-Star involves the preparation of 30 nmol of the substrate, sufficient to make 10 ml of a 3 µM SNAP-tag fusion protein labeling solution. The substrate is stored at -20°C for long-term storage or at 4°C in the dark for short-term storage .
化学反応の分析
Types of Reactions
SNAP-Cell TMR-Star undergoes substitution reactions where the substituted benzyl group of the substrate is covalently attached to the SNAP-tag .
Common Reagents and Conditions
The labeling reaction involves the use of DMSO to dissolve the SNAP-tag substrate. The reaction is carried out in a buffer at pH 7.5 .
Major Products
The major product formed from the reaction is the covalently labeled SNAP-tag fusion protein .
科学的研究の応用
SNAP-Cell TMR-Star is widely used in various scientific research applications, including:
In vivo Imaging: It is used for live cell imaging to visualize and track fused proteins.
Pulse Chase: It helps in studying the dynamics of protein synthesis and degradation.
Receptor Internalization: It is used to study the internalization of receptors on cell surfaces.
Protein Localization: It aids in determining the localization of proteins within cells.
Protein Labeling: It is used to label proteins for various biochemical and cellular assays.
作用機序
SNAP-Cell TMR-Star exerts its effects by covalently attaching to the SNAP-tag, a small protein based on mammalian O6-alkylguanine-DNA alkyltransferase. The substituted benzyl group of the substrate is covalently attached to the SNAP-tag, enabling the specific and covalent attachment of virtually any molecule to a protein of interest .
類似化合物との比較
SNAP-Cell TMR-Star is compared with other SNAP-tag substrates such as benzyl guanine derivatives. The addition of an anionic sulfonate to benzyl guanine improves solubility, reduces non-specific staining, and renders the bioconjugation handle impermeable while leaving its cargo untouched . This makes SNAP-Cell TMR-Star unique in its ability to label SNAP-tag fusion proteins with high specificity and minimal background .
List of Similar Compounds
- Benzyl guanine derivatives
- Benzylchloropyrimidine derivatives
特性
分子式 |
C38H34N8O5 |
|---|---|
分子量 |
682.7 g/mol |
IUPAC名 |
4-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C38H34N8O5/c1-45(2)24-10-13-27-30(16-24)51-31-17-25(46(3)4)11-14-28(31)32(27)29-15-23(9-12-26(29)37(48)49)35(47)40-18-21-5-7-22(8-6-21)19-50-36-33-34(42-20-41-33)43-38(39)44-36/h5-17,20H,18-19H2,1-4H3,(H4-,39,40,41,42,43,44,47,48,49) |
InChIキー |
FBUWGJIZADLAIY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCC5=CC=C(C=C5)COC6=NC(=NC7=C6NC=N7)N)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


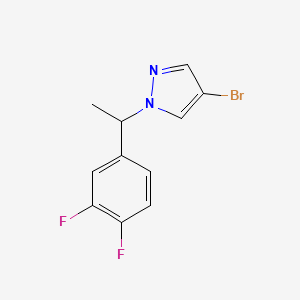
![(1S)-4-[(1R,3aR,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1-hydroxy-4-methylsulfonylcyclohexyl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14764881.png)

![2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14764897.png)
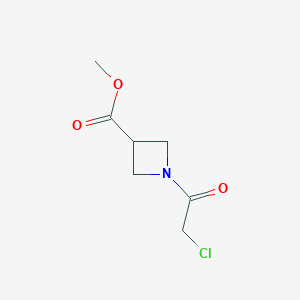
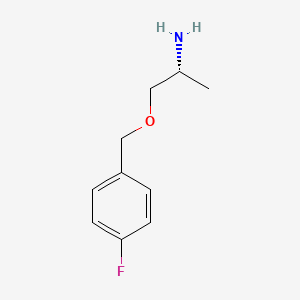
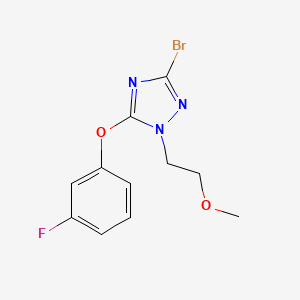
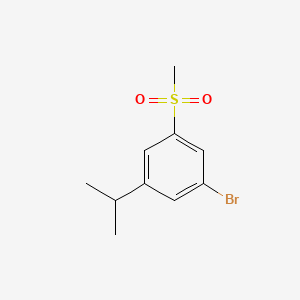
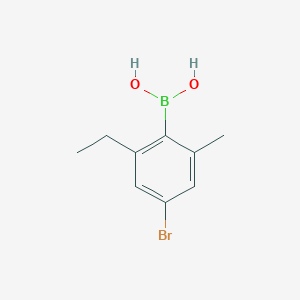
![Spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10',16'-diol](/img/structure/B14764935.png)
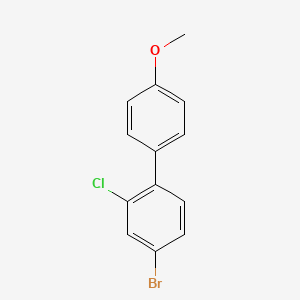
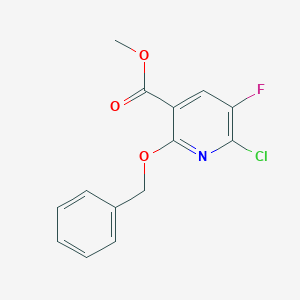
![6-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14764949.png)

